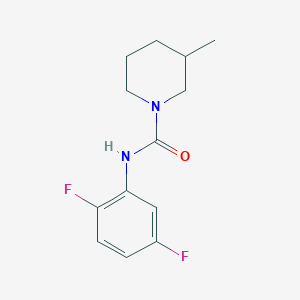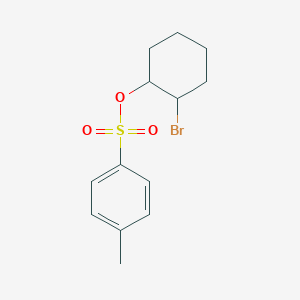
(2-Bromocyclohexyl) 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromocyclohexyl) 4-methylbenzenesulfonate is an organic compound that features a bromocyclohexyl group attached to a 4-methylbenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromocyclohexyl) 4-methylbenzenesulfonate typically involves the esterification of 2-bromocyclohexanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the process. The product is then purified through crystallization or distillation to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromocyclohexyl) 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.
Oxidation and Reduction: The cyclohexyl ring can be oxidized to form ketones or reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is common.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Cyclohexene derivatives are formed.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Bromocyclohexyl) 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (2-Bromocyclohexyl) 4-methylbenzenesulfonate involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The bromine atom acts as a leaving group, facilitating these reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Iodocyclohexyl) 4-methylbenzenesulfonate
- (2-Chlorocyclohexyl) 4-methylbenzenesulfonate
- (2-Fluorocyclohexyl) 4-methylbenzenesulfonate
Uniqueness
(2-Bromocyclohexyl) 4-methylbenzenesulfonate is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine, making it suitable for a wide range of chemical transformations. Additionally, the 4-methylbenzenesulfonate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
5433-23-8 |
|---|---|
Molekularformel |
C13H17BrO3S |
Molekulargewicht |
333.24 g/mol |
IUPAC-Name |
(2-bromocyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H17BrO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-13H,2-5H2,1H3 |
InChI-Schlüssel |
BFTYQNCPCZHZSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



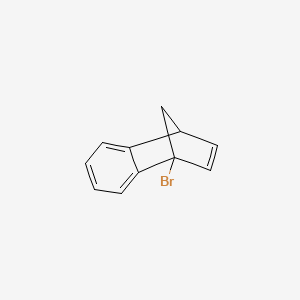
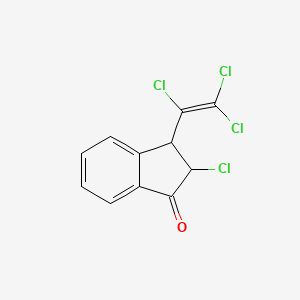
![2-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B15075501.png)


![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
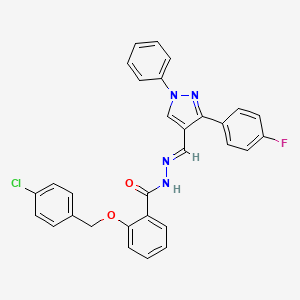

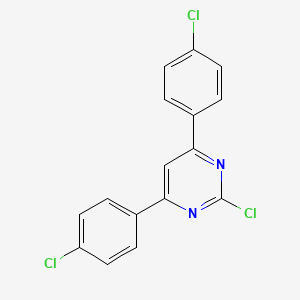

![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)
